N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a potent chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes and developing new therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by acylation and sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated processing and high-throughput experimentation are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering gene expression. These interactions can lead to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and sulfonamides, such as:
- N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(methylsulfamoyl)benzamide
- N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(ethylsulfamoyl)benzamide .
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBICWWGHYOADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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